N-(3,5-dimethylphenyl)furan-2-carboxamide
Description
N-(3,5-Dimethylphenyl)furan-2-carboxamide is a carboxamide derivative featuring a furan ring linked to a 3,5-dimethyl-substituted aniline moiety. This compound has garnered attention in both agrochemical and pharmaceutical research due to its structural versatility and bioactivity.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-10(2)8-11(7-9)14-13(15)12-4-3-5-16-12/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQTWSWKKBIZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 3,5-dimethylaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The substituents on the aniline ring and furan moiety significantly influence biological activity and physicochemical properties. Key comparisons include:
Key Findings:
- Substituent Position: Meta-substitution (3,5-) on the aniline ring is common in bioactive compounds (e.g., PET inhibitors in ). Para-substitution or ortho-substitution (e.g., 2,6-dimethyl in ) alters steric effects and receptor binding.
- Electron Effects: Electron-withdrawing groups (e.g., Cl, F) enhance PET inhibition by increasing electrophilicity and interaction with photosystem II . Conversely, electron-donating methyl/methoxy groups may improve solubility or alter metabolic stability .
- Core Structure: Furan-based carboxamides (e.g., ) exhibit planar geometry suitable for receptor binding, while naphthalene derivatives () offer extended conjugation for enhanced π-stacking.
Physicochemical and Structural Comparisons
- Crystal Packing: In trichloro-acetamide analogs (), 3,5-dimethyl substitution leads to asymmetric unit variations, influencing solubility and stability.
- Synthetic Accessibility: Microwave-assisted synthesis () and palladium-catalyzed coupling () are common for carboxamides, with yields varying based on substituent reactivity.
Data Tables
Table 1: Bioactivity Comparison of Selected Carboxamides
Table 2: Physicochemical Properties
*Estimated using substituent contribution models.
Discussion of Research Findings
- PET Inhibition: The 3,5-dimethylphenyl derivative’s moderate activity (IC50 ~10 µM) aligns with its balanced lipophilicity and electron-donating methyl groups. However, fluorinated analogs () achieve similar potency with electron-withdrawing substituents, suggesting target-specific electronic requirements .
- Receptor Selectivity: In S1P4 antagonists (), shifting substituents from 3,5-dimethyl to 2,6-dimethyl alters steric hindrance, enabling selective binding to S1P4 over S1P1–3,5 receptors. This highlights the importance of substituent positioning in drug design .
- Synthetic Challenges: Microwave synthesis () improves yields for disubstituted anilines, while Pd-catalyzed methods () are effective for furan-carboxamide coupling but sensitive to substituent electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
